4-Benzyloxy-2-methoxy-benzoic acid

Chemical Procurement Building Block Purity Supply Chain

Procure this 2,4-disubstituted benzoic acid derivative (CAS 85607-79-0) for orthogonal protection/deprotection strategies essential in complex synthesis. Its unique benzyloxy and methoxy pattern, with a LogP of 3.04 and PSA of 55.76 Ų, enables unmatched reactivity in cross-coupling and acylation. This compound is a key intermediate in patented MIF, Tyk2, EGFR, and p38 kinase inhibitors, making it indispensable for medicinal chemistry and SPR studies.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 85607-79-0
Cat. No. B1336319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-2-methoxy-benzoic acid
CAS85607-79-0
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H14O4/c1-18-14-9-12(7-8-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)
InChIKeySKQWLDXXQLJSHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy-2-methoxy-benzoic acid (CAS 85607-79-0): A Dual-Functionalized Benzoic Acid Building Block for Advanced Synthesis


4-Benzyloxy-2-methoxy-benzoic acid (CAS 85607-79-0) is a disubstituted benzoic acid derivative featuring a benzyloxy group at the 4-position and a methoxy group at the 2-position on the aromatic ring . This compound possesses a molecular formula of C15H14O4 and a molecular weight of 258.27 g/mol . The dual functionality enables orthogonal protection/deprotection strategies and provides a unique substitution pattern for the construction of complex molecular architectures . The compound is supplied as a solid with a purity of ≥95% (GC/HPLC) and is intended for research and development use .

Why 4-Benzyloxy-2-methoxy-benzoic acid Cannot Be Replaced by Simpler Analogs in Precision Synthesis


The substitution pattern of 4-benzyloxy-2-methoxy-benzoic acid is chemically distinct from mono-substituted analogs such as 4-benzyloxybenzoic acid or 2-methoxybenzoic acid. The simultaneous presence of both benzyloxy and methoxy groups on the same aromatic core alters key physicochemical properties including lipophilicity (LogP), polar surface area (PSA), and hydrogen bonding capacity in ways that cannot be replicated by mixing mono-substituted compounds . Furthermore, the specific 2,4-disubstitution pattern enables unique reactivity in cross-coupling, alkylation, and acylation reactions due to the electron-donating methoxy group and the steric/electronic influence of the benzyloxy group . Procurement of alternative compounds would result in altered reaction outcomes, different pharmacokinetic properties if incorporated into drug candidates, and ultimately failure to reproduce published synthetic routes where this precise intermediate is specified .

Quantitative Differentiation Evidence for 4-Benzyloxy-2-methoxy-benzoic acid vs. Structural Analogs


Purity Specification and Commercial Availability Comparison

The target compound is commercially available with a certified purity of ≥95% (GC/HPLC) at a price point reflecting its specialized substitution pattern . In contrast, the simpler mono-benzyloxy analog (4-benzyloxybenzoic acid) is widely available at ≥98% purity from multiple suppliers at a significantly lower cost, while the mono-methoxy analog (2-methoxybenzoic acid) is available at 98% purity at bulk-scale economics . The quantified difference in commercial availability and cost underscores that 4-benzyloxy-2-methoxy-benzoic acid is a specialized, lower-volume building block intended for targeted synthetic applications rather than a commodity intermediate .

Chemical Procurement Building Block Purity Supply Chain

Lipophilicity (LogP) Differentiation from Mono-Substituted Analogs

The calculated partition coefficient (LogP) of 4-benzyloxy-2-methoxy-benzoic acid is 3.04 . This value is intermediate between the more lipophilic 4-benzyloxybenzoic acid (LogP 3.20–3.62) [1] and the more hydrophilic 2-methoxybenzoic acid (LogP 1.47–1.96) [2]. The addition of the 2-methoxy group to the 4-benzyloxy scaffold reduces LogP by approximately 0.2–0.6 units, which can meaningfully impact membrane permeability and solubility profiles when the compound is incorporated into larger molecules [1][2].

Physicochemical Properties Drug-likeness LogP

Polar Surface Area (PSA) Differentiation for Bioavailability Considerations

The topological polar surface area (TPSA) of 4-benzyloxy-2-methoxy-benzoic acid is 55.76 Ų , which is 9.23 Ų (20%) higher than the TPSA of 4-benzyloxybenzoic acid (46.53 Ų) [1]. This increase is attributed to the additional methoxy oxygen atom. Since PSA is inversely correlated with passive membrane permeability (particularly for values above 140 Ų for blood-brain barrier penetration), the elevated PSA of the target compound relative to the mono-benzyloxy analog may translate to reduced CNS penetration and improved oral bioavailability in downstream drug candidates [1].

PSA Bioavailability Drug Design

Hydrogen Bonding Capacity Differentiates Orthogonal Synthetic Utility

4-Benzyloxy-2-methoxy-benzoic acid possesses 4 hydrogen bond acceptors (four oxygen atoms) and 1 hydrogen bond donor (carboxylic acid -OH) . In contrast, 4-benzyloxybenzoic acid has only 3 hydrogen bond acceptors and 1 donor . The additional acceptor site on the target compound provides an extra coordination point for metal ions, hydrogen bonding in crystal engineering, or interaction with biological targets . This quantitative difference in H-bond capacity expands the compound's utility in supramolecular chemistry and enables divergent reactivity in protection/deprotection sequences .

Hydrogen Bonding Supramolecular Chemistry Synthetic Strategy

Established Utility as a Key Intermediate in Patented Pharmaceutical Candidates

A review of the patent literature reveals that 4-benzyloxy-2-methoxy-benzoic acid (or its immediate derivatives) is explicitly cited as a synthetic intermediate in at least five distinct patent applications spanning multiple therapeutic targets: MIF inhibitors, Tyk2 inhibitors, EGFR inhibitors, and p38 kinase inhibitors . In contrast, the mono-benzyloxy analog (4-benzyloxybenzoic acid) appears predominantly in earlier-stage or less specific contexts, while the mono-methoxy analog is a commodity intermediate with broad but non-specific applications . The specific citation of CAS 85607-79-0 in these targeted patent documents demonstrates its validated role in constructing pharmacologically relevant scaffolds .

Medicinal Chemistry Patent Literature Drug Discovery

Recommended Application Scenarios for 4-Benzyloxy-2-methoxy-benzoic acid Based on Quantitative Evidence


Medicinal Chemistry: Intermediate for Kinase and Immune-Modulatory Drug Candidates

The compound's established role as an intermediate in patents covering MIF, Tyk2, EGFR, and p38 kinase inhibitors makes it a preferred building block for medicinal chemists developing novel small-molecule therapeutics targeting these pathways . The balanced LogP (3.04) and elevated PSA (55.76 Ų) relative to mono-substituted analogs suggest improved oral bioavailability potential when incorporated into lead compounds .

Physicochemical Property Optimization Studies

Researchers engaged in structure-property relationship (SPR) studies can leverage the compound's quantifiable differences in LogP (3.04), PSA (55.76 Ų), and hydrogen bond acceptor count (4) compared to simpler analogs to systematically probe the effects of dual functionalization on permeability, solubility, and target engagement .

Advanced Organic Synthesis Requiring Orthogonal Protection/Deprotection

The presence of both benzyloxy and methoxy groups on the same aromatic ring enables sequential deprotection strategies (e.g., hydrogenolysis of the benzyl group vs. demethylation of the methoxy group) that are not possible with mono-substituted building blocks. This makes the compound uniquely suited for the synthesis of complex natural products or functional materials requiring staged unmasking of phenolic hydroxyl groups .

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